molecular formula C12H11NO2S B140869 2-[4-(Thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-32-0

2-[4-(Thiazol-2-yl)phenyl]propionic Acid

Cat. No. B140869
M. Wt: 233.29 g/mol
InChI Key: WFIOEZDXTVJKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Thiazol-2-yl)phenyl]propionic acid, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. TPCA-1 is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation, which is a key regulator of inflammation and immune responses.

Mechanism Of Action

2-[4-(Thiazol-2-yl)phenyl]propionic Acid inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid binds to the ATP-binding site of IKKβ, which is a kinase that phosphorylates IκBα, and prevents its activation. This results in the accumulation of IκBα and the inhibition of NF-κB activation.

Biochemical And Physiological Effects

2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking NF-κB activation. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid also enhances the anti-tumor activity of chemotherapy drugs by inhibiting NF-κB activation in tumor cells.

Advantages And Limitations For Lab Experiments

2-[4-(Thiazol-2-yl)phenyl]propionic Acid is a potent and selective inhibitor of NF-κB activation, which makes it a valuable tool for studying the role of NF-κB in various biological processes. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been shown to have low toxicity in vitro and in vivo, which makes it a safe tool for scientific research. However, 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has a relatively short half-life in vivo, which limits its use in long-term experiments.

Future Directions

For the use of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid in scientific research include studying the role of NF-κB in other biological processes, developing more potent and selective inhibitors, and using 2-[4-(Thiazol-2-yl)phenyl]propionic Acid in combination with other drugs.

Synthesis Methods

The synthesis of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid involves the condensation of 2-bromo-4-(thiazol-2-yl)phenylboronic acid with 2-bromo propionic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to obtain 2-[4-(Thiazol-2-yl)phenyl]propionic Acid. The yield of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid can be improved by optimizing the reaction conditions, such as the reaction temperature and solvent.

Scientific Research Applications

2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been widely used in scientific research to study the role of NF-κB in various biological processes, such as inflammation, immune response, and cancer. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has also been shown to enhance the anti-tumor activity of chemotherapy drugs in preclinical models.

properties

CAS RN

132483-32-0

Product Name

2-[4-(Thiazol-2-yl)phenyl]propionic Acid

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C12H11NO2S/c1-8(12(14)15)9-2-4-10(5-3-9)11-13-6-7-16-11/h2-8H,1H3,(H,14,15)

InChI Key

WFIOEZDXTVJKMT-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O

Origin of Product

United States

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